Isopropylsilane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

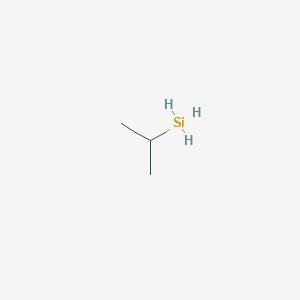

Isopropylsilane, also known as this compound, is a useful research compound. Its molecular formula is C3H10Si and its molecular weight is 74.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

Protecting Group for Functional Groups

Triisopropylsilane is commonly used as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. It selectively silylates primary alcohols in the presence of secondary alcohols, allowing for more controlled reactions without interfering with other functional groups . This property is crucial in multi-step organic syntheses where protecting groups help to prevent unwanted reactions.

Reducing Agent

TIPS serves as a mild reducing agent due to the polarized Si-H bond, which provides a hydridic hydrogen. This allows it to facilitate reductions of various organic functional groups, including carboxylic acids and aryl fluorides. The use of trithis compound as a reducing agent is preferred because it is safer and easier to handle compared to traditional metal-based hydrides .

Materials Science

Silane-Based Polymers

this compound derivatives are integral in the development of silane-based hyperbranched polymers (HBPs). These materials have applications in coatings, adhesives, and biomedical devices due to their unique properties such as enhanced mechanical strength and thermal stability . The incorporation of TIPS into polymer matrices can improve the compatibility and performance of the resulting materials.

Organic Semiconductors

Recent studies have highlighted the role of trithis compound in the development of organic semiconductors. Its use in creating thin films for flexible electronics has been investigated, showing promise for applications in display technology and sensors . The ability to modify the electronic properties of these materials through silane chemistry enhances their functionality.

Surface Chemistry

Surface Modifications

TIPS can be utilized for surface modification processes, improving adhesion properties and corrosion resistance in coatings. By forming siloxane networks on surfaces, it enhances durability and chemical resistance . This application is particularly valuable in industries where material longevity is critical.

Nanotechnology Applications

In nanotechnology, trithis compound has been employed to functionalize nanoparticles and enhance their stability and compatibility with various media. This functionality is essential for applications ranging from drug delivery systems to catalysis .

Case Studies

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing isopropylsilane in laboratory settings?

- Methodological Answer : Synthesis typically involves hydrosilylation of propene with trichlorosilane, followed by reduction. Key steps include:

- Controlling reaction temperature (40–60°C) to minimize side reactions like oligomerization .

- Using platinum-based catalysts (e.g., Speier’s catalyst) at 0.1–1.0 mol% loading for optimal yield .

- Purification via fractional distillation under inert atmosphere to isolate this compound (boiling point: ~57°C).

- Data Table :

| Parameter | Optimal Range | Key Considerations |

|---|---|---|

| Catalyst Loading | 0.5 mol% Pt | Higher loadings risk over-silylation |

| Reaction Time | 4–6 hrs | Extended time increases byproduct formation |

| Yield | 70–85% | Purity verified via GC-MS |

Q. How can spectroscopic techniques characterize this compound’s structural integrity?

- Methodological Answer :

- FTIR : Confirm Si-H bonds at 2100–2200 cm⁻¹ and C-H stretches (2800–3000 cm⁻¹). Absence of Si-Cl peaks (~500 cm⁻¹) indicates complete reduction .

- ¹H NMR : Si-H proton appears as a singlet at δ 4.1–4.3 ppm; isopropyl CH₃ groups resonate at δ 0.8–1.2 ppm .

- 29Si NMR : A peak at δ −10 to −20 ppm confirms the Si-C bond .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Conduct reactions in a fume hood due to pyrophoric Si-H bonds.

- Use inert gas (N₂/Ar) to prevent moisture-induced decomposition .

- Equip labs with Class D fire extinguishers for silane fires .

Advanced Research Questions

Q. How do solvent polarity and temperature affect this compound’s reactivity in hydrosilylation?

- Methodological Answer :

- Experimental Design : Compare reaction rates in nonpolar (hexane) vs. polar (THF) solvents using kinetic studies (e.g., NMR monitoring).

- Data Analysis : Plot rate constants (k) against solvent dielectric constants to identify polarity-dependent trends. Higher polarity reduces activation energy but may stabilize intermediates .

- Table :

| Solvent | Dielectric Constant | Rate Constant (k ×10³ s⁻¹) |

|---|---|---|

| Hexane | 1.88 | 2.1 ± 0.3 |

| THF | 7.52 | 5.8 ± 0.4 |

Q. What computational models explain discrepancies in this compound’s thermodynamic stability data?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical vs. experimental ΔHf values.

- Analyze bond dissociation energies (Si-H vs. C-H) to identify stability outliers .

- Cross-validate with experimental DSC data to resolve contradictions .

Q. How can isotopic labeling (²H/¹³C) elucidate mechanistic pathways in this compound reactions?

- Methodological Answer :

- Synthesize deuterated this compound (Si-D) to track H-transfer steps in hydrosilylation via NMR/IR isotope shifts.

- Use ¹³C-labeled propene to map carbon migration in silylation byproducts (e.g., via 2D HSQC NMR) .

Q. Why do conflicting reports exist about this compound’s stability under UV light?

- Methodological Answer :

- Systematic Review : Categorize literature by experimental conditions (wavelength, intensity, solvent).

- Contradiction Analysis : Discrepancies often arise from O₂ contamination (accelerates photodegradation) or varying UV sources (e.g., Hg vs. Xe lamps) .

- Resolution : Propose standardized photostability testing protocols (e.g., ISO 4892-2) .

Q. Methodological Guidance

Q. How to design a reproducible study on this compound’s catalytic applications?

- Steps :

Define variables (catalyst type, solvent, temperature).

Include controls (e.g., catalyst-free reactions).

Use triplicate trials to assess reproducibility.

Validate results with cross-lab collaborations .

Q. What strategies resolve data inconsistencies in silane reactivity studies?

- Approach :

- Conduct meta-analyses of published kinetic data.

- Apply statistical tools (ANOVA, t-tests) to identify outlier datasets.

- Replicate disputed experiments under harmonized conditions .

Q. How to integrate this compound research into broader organosilicon studies?

属性

CAS 编号 |

18230-84-7 |

|---|---|

分子式 |

C3H10Si |

分子量 |

74.2 g/mol |

IUPAC 名称 |

propan-2-ylsilane |

InChI |

InChI=1S/C3H10Si/c1-3(2)4/h3H,1-2,4H3 |

InChI 键 |

YYVGYULIMDRZMJ-UHFFFAOYSA-N |

SMILES |

CC(C)[SiH3] |

规范 SMILES |

CC(C)[SiH3] |

同义词 |

isopropylsilane |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。